molecular formula C16H19NO4S B6708939 N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide

Cat. No.: B6708939
M. Wt: 321.4 g/mol
InChI Key: RVRDNYUNKVZOLC-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group, a hydroxyphenyl group, and a methoxymethyl group.

Properties

IUPAC Name

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-3-17(14-7-9-15(18)10-8-14)22(19,20)16-6-4-5-13(11-16)12-21-2/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRDNYUNKVZOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC(=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide group.

    Substitution Reactions: The benzene ring is then functionalized with the desired substituents, such as the hydroxyphenyl and methoxymethyl groups, through electrophilic aromatic substitution reactions.

    Ethylation: The final step involves the ethylation of the nitrogen atom to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methoxymethyl group.

    N-ethyl-N-(4-methoxyphenyl)-3-(methoxymethyl)benzenesulfonamide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

N-ethyl-N-(4-hydroxyphenyl)-3-(methoxymethyl)benzenesulfonamide is unique due to the presence of both hydroxyphenyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

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